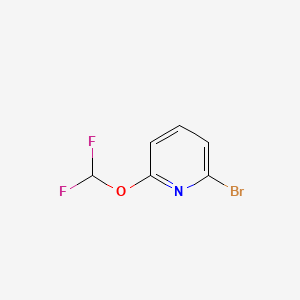

2-Bromo-6-(difluoromethoxy)pyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-6-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVQVOFMUFBKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744652 | |

| Record name | 2-Bromo-6-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214345-40-0 | |

| Record name | 2-Bromo-6-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Bromo 6 Difluoromethoxy Pyridine

Precursor Synthesis and Halogenation Strategies

The foundation for synthesizing 2-bromo-6-(difluoromethoxy)pyridine lies in the effective creation of a 2-bromo-substituted pyridine (B92270) core, which can then be functionalized with a hydroxyl group, a necessary handle for the final difluoromethoxylation step.

Bromination of Pyridine Scaffolds

Due to the electron-deficient nature of the pyridine ring, electrophilic substitution reactions like bromination can be challenging and often require harsh conditions, such as high temperatures with elemental bromine. acs.org To overcome these hurdles, various strategies have been developed to enhance reactivity and control the position of bromination.

Achieving regioselectivity in the bromination of pyridines is paramount. One effective strategy involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net This increased reactivity allows for bromination under milder conditions. For example, pyridine N-oxide derivatives can be regioselectively brominated using reagents like oxalyl bromide in dibromomethane (B42720) at low temperatures. researchgate.net

Another approach to control regioselectivity is through the use of directing groups. An amino group, for instance, strongly activates the pyridine ring and can direct bromination to specific positions. acs.orgnih.gov Furthermore, modern electrochemical methods offer a sustainable alternative, enabling the meta-bromination of pyridine derivatives by using an amino directing group and simple bromine salts at room temperature. acs.orgnih.gov For pyridines already possessing a hydroxyl group, direct bromination can be achieved. For instance, thieno[2,3-b]pyridine (B153569) can be regioselectively brominated at the 4-position using triflic anhydride-activated bromide. acs.org

The synthesis and subsequent selective functionalization of dibromopyridines, such as 2,6-dibromopyridine (B144722), present unique challenges. One challenge is controlling the degree of bromination to avoid the formation of over-brominated products. Once formed, the two bromine atoms in 2,6-dibromopyridine exhibit different reactivities, which can be exploited but also poses a challenge for selectivity.

The selective reaction at one of the two bromine sites is a significant hurdle. However, this differential reactivity is crucial for creating unsymmetrical 2,6-disubstituted pyridines. For example, copper-catalyzed C-N cross-coupling reactions have been developed to selectively react with one bromine atom in 2,6-dibromopyridine, leaving the other available for further transformation. researchgate.net Similarly, highly regioselective Br/Mg exchange reactions can be performed on dibromopyridine derivatives, allowing for the introduction of a functional group at a specific position. rsc.org These methods are essential for transforming symmetrical dibromopyridines into the unsymmetrical precursors needed for the target molecule.

Synthesis of 2-Bromo-6-hydroxypyridine (B114848) Derivatives

A critical precursor for the final product is 2-bromo-6-hydroxypyridine. This compound exists in tautomeric equilibrium with its more stable pyridone form, 6-bromo-2(1H)-pyridinone. chemscene.comnih.govsigmaaldrich.com Its synthesis can be accomplished through several routes. One common method involves the bromination of 2,6-dihydroxypyridine. Another approach is the hydrolysis of 2,6-dibromopyridine, where one bromine atom is selectively replaced by a hydroxyl group.

A reported synthesis involves reacting 6-bromo-2-hydroxypyridine with dirhodium acetate (B1210297) to form paddlewheel-type dirhodium complexes, highlighting its utility as a ligand and building block in coordination chemistry. mdpi.com The compound is commercially available and serves as a direct precursor for the introduction of the difluoromethoxy group. chemscene.commdpi.com

| Starting Material | Reagents | Product | Notes |

| 2,6-Dibromopyridine | H₂O / Base | 2-Bromo-6-hydroxypyridine | Selective hydrolysis of one C-Br bond. |

| 2-Pyridone | Brominating Agent (e.g., NBS) | 5-Bromo-2-pyridone / 3,5-Dibromo-2-pyridone | Bromination of the pyridone ring. clockss.org |

| 6-Amino-2-picoline | Diazotization, Hydrolysis | 6-Methyl-2-pyridone, then bromination | Multi-step sequence to introduce the hydroxyl and bromo groups. clockss.org |

Synthetic Routes to 2-Bromo-6-methylpyridine (B113505) and its Halogenated Analogs

2-Bromo-6-methylpyridine is another important precursor, which can be oxidized to the corresponding carboxylic acid and subsequently transformed. A well-established route to this compound is the Sandmeyer-type reaction starting from 2-amino-6-methylpyridine (B158447). chemicalbook.com This method involves diazotization of the amino group followed by bromination.

A detailed procedure involves treating 2-amino-6-methylpyridine with hydrogen bromide and bromine at low temperatures, followed by the addition of sodium nitrite. chemicalbook.com The reaction mixture is then neutralized to afford 2-bromo-6-methylpyridine in high yield. chemicalbook.com

Table 1: Synthesis of 2-Bromo-6-methylpyridine

| Step | Reagents | Temperature | Duration | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Amino-6-methylpyridine, HBr, Br₂ | -10 to -5 °C | 1.5 h | Diazonium salt intermediate | - | chemicalbook.com |

| 2 | NaNO₂ in H₂O | -10 to -5 °C | 1.5 h | Diazonium salt intermediate | - | chemicalbook.com |

This bromo-methylpyridine can be further functionalized. For example, the methyl group can be halogenated to produce analogs like 2-bromo-6-(bromomethyl)pyridine, which provides another reactive site for further synthetic elaborations.

Introduction of the Difluoromethoxy Group

The final and key step in the synthesis is the introduction of the difluoromethoxy (–OCF₂H) group. This is typically achieved via the O-difluoromethylation of the 2-bromo-6-hydroxypyridine precursor. The difluoromethyl group is valued in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and is often a bioisostere of a hydroxyl or thiol group. cas.cn

The reaction involves the generation of difluorocarbene (:CF₂), a reactive intermediate that inserts into the O-H bond of the hydroxypyridine. cas.cn Various reagents have been developed to generate difluorocarbene under different conditions. One approach uses fluoroform (HCF₃) in the presence of a strong base like potassium hydroxide (B78521). arkat-usa.org This method has been successfully applied to the difluoromethylation of phenols and various heterocyclic compounds, including hydroxypyridines. arkat-usa.org

Another efficient method employs reagents that release difluorocarbene upon activation. Diethyl (bromodifluoromethyl)phosphonate is one such reagent that generates difluorocarbene under basic conditions. researchgate.net A particularly effective and widely used reagent is (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br). researchgate.netsci-hub.se This reagent, in the presence of a suitable base, allows for the chemoselective O-difluoromethylation of 2-pyridones. researchgate.netsci-hub.se The choice of base and reaction conditions can be tuned to favor either N- or O-difluoromethylation, which is a critical consideration for pyridone systems. researchgate.netsci-hub.se For 6-substituted 2-pyridones, O-difluoromethylation is often the major product. sci-hub.se

Table 2: Reagents for Difluoromethylation of Hydroxypyridines

| Reagent | Base / Conditions | Reactive Species | Reference |

|---|---|---|---|

| Fluoroform (HCF₃) | KOH | :CF₂ | arkat-usa.org |

| Diethyl (bromodifluoromethyl)phosphonate | Base | :CF₂ | researchgate.net |

| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Base (e.g., K₂CO₃, t-BuOK) | :CF₂ | researchgate.netsci-hub.se |

O-Difluoromethylation Reactions

O-difluoromethylation reactions are the cornerstone for synthesizing this compound. These reactions involve the transfer of a difluoromethyl group (CHF2) to the oxygen atom of a hydroxyl-substituted pyridine. The two principal approaches for this transformation are the use of difluorocarbene precursors and base-mediated protocols.

Utilization of Difluorocarbene Precursors

Difluorocarbene (:CF2) is a highly reactive intermediate that readily undergoes insertion into O-H bonds. cas.cnthieme-connect.de Various reagents have been developed to generate difluorocarbene under controlled conditions, making it a versatile tool for difluoromethylation. cas.cn

One common precursor is sodium chlorodifluoroacetate (ClCF2CO2Na), which upon heating, decarboxylates to form difluorocarbene. cas.cnacs.org This method, while effective, often requires high temperatures. sci-hub.se Another widely used precursor is (bromodifluoromethyl)trimethylsilane (TMSCF2Br), which can generate difluorocarbene under milder conditions, often activated by a fluoride (B91410) source. sci-hub.seresearchgate.net The versatility of TMSCF2Br allows for tunable reactivity based on the chosen base and solvent, influencing the selectivity between N- and O-difluoromethylation in substrates like 2-pyridones. sci-hub.se

Other notable difluorocarbene precursors include:

Diethyl (bromodifluoromethyl)phosphonate (BrCF2P(O)(OEt)2): This reagent is known for its efficiency and can be used under basic conditions to generate difluorocarbene. cas.cnevitachem.com

Fluoroform (CHF3): While being an atom-economical and inexpensive source, its low reactivity necessitates specific activation, often in continuous flow systems. rsc.org

Ethyl bromodifluoroacetate (BrCF2COOEt): This reagent has been employed for the O-difluoromethylation of 2-pyridones, although it may require longer reaction times. sci-hub.se

Base-Mediated Difluoromethylation Protocols

Base-mediated difluoromethylation protocols are crucial for activating the hydroxyl group of the pyridine precursor, rendering it nucleophilic enough to react with the difluoromethylating agent. The choice of base is critical and can dictate the outcome and selectivity of the reaction, particularly in ambident nucleophiles like 2-hydroxypyridine, which exists in equilibrium with its 2-pyridone tautomer. cas.cnresearchgate.net

Commonly used bases include:

Potassium carbonate (K2CO3)

Cesium carbonate (Cs2CO3)

Sodium hydride (NaH)

Potassium hydroxide (KOH) evitachem.com

Sodium tert-butoxide (NaOtBu) rsc.org

The strength of the base can influence the position of the tautomeric equilibrium of the starting material. sci-hub.se For instance, in the difluoromethylation of 2-pyridones, a stronger base may favor the formation of the N-difluoromethylated product, while a milder base can promote O-difluoromethylation. sci-hub.se The interplay between the base, solvent, and temperature is key to controlling the chemoselectivity of these reactions. sci-hub.se

Radical Difluoromethoxylation Approaches

While O-difluoromethylation via difluorocarbene is a primary strategy, radical difluoromethoxylation offers an alternative pathway. These methods typically involve the generation of a difluoromethyl radical (•CF2H), which can then be captured by the pyridine substrate.

Reagents that can generate difluoromethyl radicals include zinc difluoromethanesulfinate (Zn(SO2CF2H)2), often referred to as the Baran reagent, in the presence of an oxidant like tert-butyl hydroperoxide. rsc.org Another approach involves the use of bromodifluoromethane (B75531) (HCF2Br) in metallaphotoredox catalysis, where a silyl (B83357) radical abstracts the bromine atom to generate the •CF2H radical. princeton.edunih.gov

These radical-based methods can be particularly useful for direct C-H difluoromethylation of pyridines, offering regioselectivity that can be complementary to nucleophilic approaches. researchgate.netchemrxiv.org However, for the specific synthesis of this compound, methods that favor O-functionalization are more direct. The development of radical methods specifically for O-difluoromethoxylation is an ongoing area of research.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount to achieving high yields and selectivity in the synthesis of this compound. Several factors are systematically varied to find the ideal parameters.

Table 1: Key Parameters for Optimization of O-Difluoromethylation

| Parameter | Influence on Reaction | Examples of Optimization |

| Solvent | Can affect solubility, reaction rate, and selectivity. chemrxiv.org | In the difluoromethylation of 2-pyridones, switching between polar aprotic solvents like DMF and less polar solvents like DCM can alter the N/O selectivity. sci-hub.seresearchgate.net |

| Base | Crucial for deprotonation and can influence tautomeric equilibrium. cas.cn | The use of a strong base like NaH might favor N-alkylation, whereas a weaker base like K2CO3 can lead to higher O-selectivity in certain substrates. sci-hub.se |

| Temperature | Affects reaction rate and can influence the stability of intermediates and the selectivity of the reaction. chemrxiv.org | Low temperatures are often employed to control the reactivity of difluorocarbene and improve selectivity. cas.cn In some cases, elevating the temperature is necessary to drive the reaction to completion. researchgate.net |

| Reagent Concentration | Can impact reaction kinetics and the formation of byproducts. | Careful control of the stoichiometry of the difluoromethylating agent and base is necessary to maximize the yield of the desired product and minimize side reactions. |

| Catalyst | In some methodologies, catalysts are used to facilitate the reaction. | For instance, in palladium-catalyzed difluoromethylations, the choice of ligand and palladium precursor is critical for achieving high efficiency. rsc.orgrsc.org |

A study on the chemoselective N- and O-difluoromethylation of 2-pyridones using TMSCF2Br highlighted how modulating the base, solvent, and temperature can provide either the N- or O-difluoromethylated product with high selectivity. sci-hub.se For example, O-difluoromethylation was favored at lower temperatures with a weaker base, while N-difluoromethylation was achieved at higher temperatures with a stronger base. sci-hub.se Such systematic optimization is essential for developing a robust and efficient synthesis of this compound.

Comparative Analysis of Synthetic Pathways

A comparative analysis of the different synthetic routes to this compound is necessary to determine the most practical and sustainable method for its production. This analysis primarily focuses on efficiency and atom economy.

Efficiency and Atom Economy Evaluations

Atom economy is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. rsc.org Reactions with high atom economy generate minimal waste, making them more environmentally friendly and cost-effective.

Table 2: Comparative Analysis of Synthetic Pathways

| Synthetic Pathway | Key Reagents | Advantages | Disadvantages | Atom Economy |

| Difluorocarbene from ClCF2CO2Na | 2-bromo-6-hydroxypyridine, ClCF2CO2Na, base | Inexpensive reagent. acs.org | Often requires high temperatures; can have variable yields. cas.cn | Moderate; loss of CO2 and NaCl. |

| Difluorocarbene from TMSCF2Br | 2-bromo-6-hydroxypyridine, TMSCF2Br, base, fluoride source | Milder reaction conditions; good yields and selectivity. sci-hub.seresearchgate.net | Higher cost of the reagent. | Low; formation of silyl byproducts. |

| Difluorocarbene from BrCF2P(O)(OEt)2 | 2-bromo-6-hydroxypyridine, BrCF2P(O)(OEt)2, base | High efficiency. cas.cn | Reagent cost and generation of phosphonate (B1237965) waste. | Low; significant byproduct mass. |

| Radical Difluoromethylation | 2-bromo-6-hydroxypyridine, radical source (e.g., Zn(SO2CF2H)2), oxidant | Alternative pathway; can offer different regioselectivity. rsc.org | May require stoichiometric oxidants; potential for side reactions. | Varies depending on the specific radical precursor. |

| Flow Synthesis with Fluoroform | 2-bromo-6-hydroxypyridine, CHF3, strong base | Excellent atom economy; utilizes an inexpensive feedstock. rsc.org | Requires specialized flow chemistry equipment; high pressure/temperature may be needed. | High; CHF3 is the direct source of the CF2H group. rsc.org |

From this analysis, it is evident that there is a trade-off between reagent cost, reaction conditions, and atom economy. While methods using TMSCF2Br offer excellent control and yield under mild conditions, their atom economy is poor. sci-hub.seresearchgate.net In contrast, the use of fluoroform in a continuous flow process presents a highly atom-economical and sustainable option, although it requires a greater initial investment in specialized equipment. rsc.org The choice of the optimal synthetic pathway will therefore depend on the specific requirements of the synthesis, such as the desired scale, cost constraints, and available equipment.

Scalability Considerations for Industrial and Academic Synthesis

Transitioning a synthetic route from a small-scale academic laboratory setting to large-scale industrial production presents significant challenges. The choice of reagents, reaction conditions, and purification methods must be re-evaluated to ensure safety, cost-effectiveness, and efficiency at scale.

For pyridine derivatives, common laboratory methods often employ highly reactive but hazardous organometallic reagents like n-butyllithium at cryogenic temperatures (-78 °C). google.commdpi.com While effective for small-scale synthesis, the use of n-butyllithium is fraught with safety risks and requires specialized equipment, making it difficult and dangerous for industrial production. google.commdpi.com Similarly, the use of certain chlorinating agents like thionyl chloride (SOCl₂) is often avoided in large-scale operations because it produces toxic sulfur dioxide gas as a byproduct, complicating handling and waste management. mdpi.com

Modern industrial approaches prioritize safer, more manageable alternatives. For instance, the substitution of n-butyllithium with less pyrophoric Grignard reagents, such as "Turbo Grignard" (i-PrMgCl·LiCl), allows for similar transformations under milder and safer conditions. mdpi.com Another example is the replacement of SOCl₂ with reagents like cyanuric chloride, which yields a solid, easily separable, and non-toxic byproduct (cyanuric acid), simplifying the process and improving its safety profile for scalability. mdpi.com

Purification is another critical consideration. While academic synthesis frequently relies on column chromatography to achieve high purity, this method is generally not viable for the multi-kilogram or ton-scale production required by industry due to high solvent consumption and low throughput. google.com Industrial processes favor methods like distillation or crystallization, which are more amenable to large volumes. Therefore, synthetic routes must be designed to yield a crude product that can be purified efficiently by these methods.

The adoption of continuous flow reactors is also a key strategy for enhancing the scalability of chemical processes. Compared to traditional batch reactors, flow synthesis offers superior control over reaction parameters like temperature and residence time, better heat and mass transfer, and an improved safety profile, which are all critical for the industrial production of specialized chemicals like this compound. smolecule.com

| Parameter | Typical Academic Approach | Industrial Scalability Focus |

|---|---|---|

| Reagents | n-Butyllithium, Thionyl Chloride | Grignard reagents, Cyanuric Chloride mdpi.com |

| Temperature | Cryogenic (-78 °C) or high temperatures google.comgeorgiasouthern.edu | Ambient or moderate temperatures to reduce energy costs and improve safety mdpi.com |

| Reactor Type | Batch (round-bottom flask) | Continuous flow reactors for improved control and safety smolecule.com |

| Purification | Column Chromatography google.com | Distillation, Crystallization |

| Safety Focus | Containment of small-scale hazards | Elimination of inherently hazardous reagents and byproducts google.commdpi.com |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly integrated into the design of synthetic routes for compounds like this compound to minimize environmental impact and enhance safety.

A primary focus is the use of catalysis . Catalytic methods are superior to stoichiometric ones as they reduce waste by using small amounts of a substance to drive a reaction. For example, the selective preparation of 2-bromo-6-substituted pyridines can be achieved using copper-catalyzed coupling reactions. google.com This approach allows for the selective reaction at one of the bromo positions on a starting material like 2,6-dibromopyridine, retaining the other bromine for subsequent functionalization. This catalytic control prevents the formation of undesired byproducts, increases atom economy, and simplifies purification. google.com

The principle of designing safer chemicals is evident in the move away from hazardous reagents. As mentioned, replacing pyrophoric n-butyllithium and toxic thionyl chloride with safer alternatives like Grignard reagents and cyanuric chloride is a key green improvement. mdpi.com The introduction of the difluoromethoxy group itself is an area of active research, with modern methods focusing on late-stage difluoromethylation using novel reagents that are more stable and selective, avoiding harsh traditional fluorination conditions. rsc.org

Atom economy , which seeks to maximize the incorporation of atoms from the starting materials into the final product, is significantly improved by using selective catalytic reactions. google.com These reactions minimize the production of byproducts that would otherwise become chemical waste.

Furthermore, optimizing energy efficiency by designing syntheses that can be conducted at ambient temperature and pressure is a core goal. Avoiding energy-intensive cryogenic cooling or high-temperature heating not only reduces costs but also lessens the environmental footprint of the synthesis. mdpi.com The use of safer solvents is another important consideration, with research aiming to replace volatile and hazardous organic solvents like dichloromethane (B109758) or chloroform (B151607) with more benign alternatives.

| Green Chemistry Principle | Conventional Method | Greener Alternative |

|---|---|---|

| Catalysis | Stoichiometric reagents, leading to byproducts | Copper-catalyzed selective substitution for higher atom economy google.com |

| Safer Reagents | n-Butyllithium (pyrophoric), SOCl₂ (produces toxic gas) google.commdpi.com | Grignard reagents (less hazardous), Cyanuric chloride (solid byproduct) mdpi.com |

| Waste Prevention | Formation of regioisomeric byproducts requiring separation | Selective catalysis minimizes byproduct formation google.com |

| Energy Efficiency | Cryogenic (-78 °C) or high (180 °C) reaction temperatures google.comgeorgiasouthern.edu | Reactions designed to run at or near room temperature mdpi.com |

Reactivity and Derivatization of 2 Bromo 6 Difluoromethoxy Pyridine

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 2-Bromo-6-(difluoromethoxy)pyridine, these reactions provide a powerful means to introduce a wide range of substituents at the 2-position of the pyridine (B92270) core.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester. nih.gov This reaction is widely employed for the formation of C(sp²)–C(sp²) bonds and is a cornerstone in the synthesis of biaryl and heteroaryl structures. nih.govresearchgate.net In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups at the 2-position.

The general reaction scheme involves the treatment of this compound with a suitable boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. researchgate.net For instance, ligand-free palladium acetate (B1210297) in aqueous isopropanol (B130326) has been shown to be an effective catalytic system for the Suzuki coupling of 2-halogenated pyridines. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic Acid | Pd(OAc)₂ | K₂CO₃ | Toluene/Water | 2-Aryl-6-(difluoromethoxy)pyridine |

| This compound | Heteroarylboronic Acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | 2-Heteroaryl-6-(difluoromethoxy)pyridine |

This table represents typical conditions and may vary based on specific research findings.

Negishi Coupling and Stille Coupling Applications

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org It is a powerful method for forming carbon-carbon bonds, including sp³-sp², sp²-sp², and sp-sp² linkages. wikipedia.orgnih.gov The use of organozinc reagents offers advantages in terms of reactivity and functional group tolerance. wikipedia.org For this compound, Negishi coupling provides an alternative to the Suzuki reaction for introducing alkyl, aryl, and vinyl groups. The reaction of 2-pyridylzinc bromide with functionalized aryl halides has been shown to be an efficient process. researchgate.net

Stille coupling, on the other hand, utilizes organostannane reagents in a palladium-catalyzed reaction with organohalides. While effective, the toxicity of organotin compounds has led to a preference for other methods like Suzuki and Negishi couplings in many applications. wikipedia.org However, Stille coupling remains a valuable tool for specific synthetic challenges where other methods may fall short.

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Negishi Coupling | Organozinc Halide | Pd(PPh₃)₄ or Ni(dppf)Cl₂ | High reactivity, good functional group tolerance. wikipedia.org |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Broad scope, but toxicity of tin reagents is a concern. wikipedia.org |

Sonogashira Coupling and Heck Reactions

The Sonogashira coupling is a palladium-catalyzed reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. thalesnano.com This reaction is instrumental in the synthesis of substituted alkynes, which are important intermediates in organic synthesis. For this compound, the Sonogashira coupling enables the introduction of an alkynyl group at the 2-position, opening up pathways to a variety of functionalized pyridine derivatives. researchgate.netarkat-usa.org Copper(I) iodide is often used as a co-catalyst in these reactions. arkat-usa.org

The Heck reaction is another palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an alkene. This reaction is a key method for the synthesis of substituted alkenes. The reaction of this compound with various alkenes under Heck conditions would lead to the formation of 2-alkenyl-6-(difluoromethoxy)pyridines.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 2-Alkynyl-6-(difluoromethoxy)pyridine |

| Heck Reaction | Alkene | Pd(OAc)₂ / PPh₃ | 2-Alkenyl-6-(difluoromethoxy)pyridine |

Stereoselective and Regioselective Considerations in Coupling

In cross-coupling reactions involving substrates with multiple reactive sites, regioselectivity becomes a critical issue. For polyhalogenated pyridines, the relative reactivity of the different halogen atoms can often be controlled by the choice of reaction conditions. researchgate.netresearchgate.net In the case of this compound, the bromine at the 2-position is generally the most reactive site for palladium-catalyzed cross-coupling reactions due to electronic effects and the influence of the nitrogen atom. researchgate.net

Stereoselectivity is a primary concern when the coupling reaction creates a new stereocenter or involves stereoisomeric reactants. For example, in Suzuki-Miyaura couplings with certain ortho-substituted phenylboronic acids, atropisomerism can be observed, leading to the formation of stereoisomeric biaryl products. beilstein-journals.org The choice of ligands and reaction conditions can influence the stereochemical outcome of these reactions. beilstein-journals.org

Nucleophilic Substitution Reactions

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the 2-position of this compound serves as a good leaving group in such reactions, allowing for the introduction of a variety of nucleophiles.

Amination Reactions to Form Substituted Pyridines

The reaction of 2-halopyridines with amines to form 2-aminopyridines is a well-established transformation. georgiasouthern.edu This can be achieved through direct nucleophilic substitution, often requiring high temperatures, or through transition metal-catalyzed processes like the Buchwald-Hartwig amination. The difluoromethoxy group at the 6-position of this compound is expected to activate the ring towards nucleophilic attack, facilitating these amination reactions. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is significantly faster than that of 2-chloropyridine, highlighting the influence of the leaving group on reaction rates. nih.gov

Recent developments have shown that even traditionally challenging aminations can be achieved under milder conditions. For instance, a composite of sodium hydride and an iodide salt has been found to mediate Chichibabin-type aminations at the C2 position of pyridines under relatively mild conditions. researchgate.net

| Reagent | Reaction Type | Conditions | Product |

| Primary/Secondary Amine | Nucleophilic Aromatic Substitution | Heat or Pd/Cu catalysis | 2-Amino-6-(difluoromethoxy)pyridine |

| Ammonia or Amine Source | Buchwald-Hartwig Amination | Pd catalyst, ligand, base | 2-Amino-6-(difluoromethoxy)pyridine |

Hydroxylation and Alkoxylation

The conversion of the bromo substituent to a hydroxyl or an alkoxy group represents a fundamental transformation in organic synthesis. While direct nucleophilic substitution of the bromine in 2-bromopyridines can be challenging, palladium-catalyzed methods, such as the Buchwald-Hartwig ether synthesis, offer a powerful alternative. These reactions typically involve the coupling of the aryl bromide with an alcohol in the presence of a palladium catalyst and a suitable base. The specific conditions for the hydroxylation or alkoxylation of this compound would likely require optimization of the catalyst, ligand, base, and solvent system to achieve high yields and avoid side reactions.

Reactivity at the Bromine Center

The bromine atom at the 2-position of the pyridine ring is a key site for a multitude of cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between the pyridine ring and various aryl or vinyl boronic acids or esters. researchgate.netresearchgate.net The Suzuki-Miyaura coupling of 2-bromopyridines is a well-established transformation, and it is expected that this compound would readily participate in such reactions. researchgate.netresearchgate.net A typical protocol might involve reacting the bromo-pyridine with a boronic acid in the presence of a palladium catalyst, such as Pd(OAc)2 or Pd(PPh3)4, and a base like K2CO3 or K3PO4 in a suitable solvent system, often aqueous isopropanol or dioxane. researchgate.netmdpi.com The reaction's efficiency can be influenced by the nature of the boronic acid and the specific ligand used. researchgate.netmdpi.com

Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties through the palladium- and copper-cocatalyzed reaction of the aryl halide with a terminal alkyne. organic-chemistry.orgsoton.ac.ukarkat-usa.org This reaction is generally tolerant of a wide range of functional groups and provides a direct route to alkynyl-substituted pyridines. soton.ac.ukresearchgate.net For this compound, a standard Sonogashira protocol would involve a palladium catalyst (e.g., PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) in a solvent like THF. organic-chemistry.orgsoton.ac.ukarkat-usa.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides. nih.govwikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination of 2-bromopyridines is a well-developed methodology, providing access to a diverse range of N-substituted aminopyridines. nih.govchemspider.comamazonaws.com The reaction of this compound with primary or secondary amines in the presence of a palladium catalyst (e.g., Pd2(dba)3) and a phosphine (B1218219) ligand (e.g., BINAP) with a strong base (e.g., NaOBu-t) would be the expected pathway to the corresponding aminopyridine derivatives. chemspider.com

| Reaction Type | Typical Reagents and Conditions | Expected Product |

| Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd catalyst (e.g., Pd(OAc)2), Base (e.g., K2CO3), Solvent (e.g., aq. i-PrOH) | 2-Aryl-6-(difluoromethoxy)pyridine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl2(PPh3)2), Cu(I) salt, Base (e.g., Et3N), Solvent (e.g., THF) | 2-Alkynyl-6-(difluoromethoxy)pyridine |

| Buchwald-Hartwig Amination | R1R2NH, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOBu-t), Solvent (e.g., Toluene) | 2-(R1R2N)-6-(difluoromethoxy)pyridine |

Transformations of the Difluoromethoxy Group

The difluoromethoxy group (-OCF2H) is generally considered a stable moiety, contributing to the enhanced metabolic stability of drug candidates. epa.gov However, its reactivity can be exploited under specific conditions.

Stability and Reactivity Studies of the -OCF2H Moiety

The difluoromethyl group is recognized for its ability to act as a lipophilic hydrogen bond donor, a bioisostere of groups like hydroxyl, thiol, or amino groups. researchgate.net The C-H bond in the -OCF2H group is weakly acidic and can participate in hydrogen bonding interactions. epa.gov While generally stable, the difluoromethoxy group's stability can be influenced by neighboring functional groups and reaction conditions. For instance, studies on related compounds have shown that hydrolysis of a neighboring sulfamate (B1201201) group can be influenced by the presence of a 2-difluoromethoxy group, suggesting potential intramolecular interactions. nih.gov

Potential for Further Fluorination or Defluorination Reactions

The transformation of the difluoromethoxy group is a less explored area. While methods exist for the introduction of the -OCF2H group, its further functionalization is not as common. nih.gov Conceptually, further fluorination to a trifluoromethoxy (-OCF3) group would require harsh conditions and specialized reagents. Conversely, defluorination reactions are also not typically observed under standard synthetic conditions. The stability of the C-F bond makes such transformations challenging.

Functionalization of the Pyridine Ring System

Beyond reactions at the pre-existing substituents, the pyridine ring itself can be functionalized.

Nitration, Sulfonation, and Halogenation of the Pyridine Core

Nitration

The nitration of highly deactivated pyridines, when successful, typically requires aggressive conditions. Standard nitrating mixtures, such as nitric acid in sulfuric acid, may not be sufficient to achieve significant conversion. More potent nitrating agents or extremely high temperatures might be necessary. Given the deactivating nature of the bromo and difluoromethoxy groups, direct nitration is anticipated to be a low-yielding process. The substitution would be expected to occur at the positions least deactivated by the existing groups and the pyridine nitrogen, which are the 3- and 5-positions. The precise regioselectivity would be a balance of the directing effects of the bromine and difluoromethoxy groups.

Table 1: Predicted Reactivity and Conditions for Nitration

| Reagent/Condition | Predicted Outcome |

| HNO₃/H₂SO₄ | Low to no reaction at standard temperatures. |

| Fuming HNO₃/Oleum | Potential for low yields of mono-nitro products at elevated temperatures. |

| N₂O₅ | May offer a more reactive nitrating agent, but still likely to be a challenging reaction. |

Sulfonation

Similar to nitration, the sulfonation of this compound is expected to be challenging. The use of fuming sulfuric acid (oleum) at high temperatures is a common method for sulfonating deactivated aromatic rings. nih.gov The reaction is often reversible, which can further complicate the isolation of the desired product. The electrophilic attack would likely be directed to the 3- or 5-position of the pyridine ring.

Table 2: Predicted Reactivity and Conditions for Sulfonation

| Reagent/Condition | Predicted Outcome |

| Concentrated H₂SO₄ | Unlikely to be effective. |

| Oleum (H₂SO₄/SO₃) | High temperatures would likely be required, with the potential for low yields of the sulfonic acid derivative. |

Halogenation

Direct electrophilic halogenation (e.g., with Br₂ or Cl₂ and a Lewis acid catalyst) of the pyridine ring is also expected to be difficult. The pyridine nitrogen can complex with the Lewis acid, further deactivating the ring. wikipedia.org Halogenation of pyridines often proceeds more readily via nucleophilic substitution or through activation of the ring, for instance, by forming the corresponding pyridine N-oxide. wikipedia.org If direct electrophilic halogenation were to occur, it would likely require high temperatures and a potent halogenating system, with substitution anticipated at the 3- or 5-position.

Table 3: Predicted Reactivity and Conditions for Halogenation

| Reagent/Condition | Predicted Outcome |

| Br₂/FeBr₃ or Cl₂/AlCl₃ | Low reactivity expected due to ring deactivation and catalyst complexation. |

| High-temperature vapor-phase halogenation | A possible, though often unselective, method for introducing a halogen atom. |

Due to the significant deactivation of the pyridine ring in this compound, alternative synthetic strategies are often employed to introduce additional substituents. These can include metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, which are generally more effective for highly electron-deficient pyridine systems. rsc.orggoogle.com

Applications in Medicinal Chemistry and Drug Discovery

Scaffold for Novel Therapeutic Agents

2-Bromo-6-(difluoromethoxy)pyridine serves as a foundational structure for the creation of new therapeutic agents. cymitquimica.com Its pyridine (B92270) core is a common feature in many biologically active compounds.

The compound is a key building block in the synthesis of more complex pyridine-based molecules with potential biological activities. bohrium.com The bromine atom at the 2-position can be readily displaced or used in cross-coupling reactions to introduce a wide range of functional groups, allowing for the systematic exploration of structure-activity relationships. bldpharm.com For instance, it has been utilized in the synthesis of various heterocyclic compounds. bldpharm.com

The difluoromethoxy group in this compound can play a crucial role in the binding of molecules to enzyme active sites. evitachem.com This makes it a valuable scaffold for designing enzyme inhibitors. Research has explored its use in developing inhibitors for enzymes such as phosphodiesterases (PDEs), which are important targets in various diseases. Specifically, derivatives of this compound have been investigated as PDE4 inhibitors. google.com The synthesis of various aminopyridine derivatives from related bromo-pyridines highlights its utility in creating ligands for metal complexes with potential catalytic or biological activities. georgiasouthern.edu

Pyridine and its derivatives have been investigated for their potential anti-inflammatory and anticancer properties. cymitquimica.comnih.gov While direct studies on the anti-inflammatory activity of this compound are not extensively documented, the broader class of pyridine-containing compounds has shown promise in this area. rsc.org Similarly, in the realm of anticancer research, various pyridine-based compounds have been synthesized and evaluated for their activity against cancer cell lines. nih.govresearchgate.net For example, novel 1,2,3-triazole-pyridine hybrids have been synthesized from related bromo-pyridine precursors and have shown anticancer activity. researchgate.net

Role in Agrochemical Development

The structural motifs present in this compound are also relevant to the development of new agrochemicals. cymitquimica.combohrium.commusechem.com

Synthesis of Insecticides and Herbicides

This compound is a valuable intermediate in the synthesis of novel insecticides and herbicides. cymitquimica.combohrium.com The pyridine ring is a key component of many successful pesticides. For instance, it has been used as a starting material in the synthesis of new meta-diamide insecticides. bohrium.com Research has shown that derivatives of this compound exhibit significant insecticidal activity against various pests. bohrium.comnih.gov Specifically, a series of meta-diamide compounds were designed and synthesized, with some showing high efficacy against Plutella xylostella and Tetranychus cinnabarinus. bohrium.comnih.gov

Structure-Activity Relationship (SAR) Studies in Agrochemicals

The ability to readily modify the structure of this compound makes it an excellent tool for structure-activity relationship (SAR) studies in the agrochemical field. cymitquimica.com By synthesizing a series of analogs with different substituents, researchers can systematically investigate how structural changes affect the insecticidal or herbicidal activity. This approach was utilized in the development of novel meta-diamide insecticides, where the modification of different parts of the molecule led to varying levels of activity against different insect species. scielo.brscielo.br For example, the introduction of a 1,2,4-oxadiazole (B8745197) group into meta-diamide structures containing the 2-bromo-6-(difluoromethoxy)phenyl moiety resulted in compounds with both insecticidal and fungicidal activities. scielo.br

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity and properties. For derivatives of this compound, these studies focus on the distinct contributions of the difluoromethoxy group and the bromine atom.

The difluoromethoxy (-OCF₂H) group is considered a privileged functional group in medicinal chemistry. rsc.org Its inclusion in drug candidates can enhance therapeutic efficacy by increasing metabolic stability and improving cell membrane permeability. rsc.org The -OCF₂H group is a bioisostere for other functionalities like hydroxyl or thiol groups and is unique in its ability to act as a hydrogen bond donor. rsc.org

The difluoromethoxy group offers dynamic lipophilicity, meaning it can adapt its lipophilicity based on the surrounding chemical environment through simple bond rotations. rsc.org This property is crucial for optimizing a drug's ability to interact with its target and navigate biological systems. For instance, in the development of anti-cancer agents, the replacement of a methoxy (B1213986) group with a difluoromethoxy group in estradiol (B170435) derivatives was explored to improve potency and metabolic stability. nih.gov While 2-difluoromethoxyestradiol itself was less potent than its methoxy counterpart (2-methoxyestradiol), its sulfamated derivatives showed significantly higher anti-proliferative activity. nih.gov This highlights the nuanced effects of the -OCF₂H group, where its benefits can be realized in combination with other structural modifications.

The bromine atom serves as a key substituent for modulating the pharmacological profile of pyridine-based compounds. Its size, electronegativity, and ability to form halogen bonds can significantly influence a molecule's binding affinity and selectivity for its biological target.

Rational drug design leverages the understanding of a biological target to design and synthesize new inhibitors. nih.gov Derivatives of this compound have been featured in such design strategies, particularly in the development of novel insecticides. researchgate.net

In one notable example, researchers designed a new series of meta-diamide insecticides using the commercial product cyproflanilide (B13465277) as a lead compound. researchgate.net The rational design strategy involved several key modifications based on bioisosteric principles: the trifluoromethyl group in the lead was replaced by a difluoromethoxy group, and the fluorine-substituted phenyl ring was substituted with a pyridine ring. researchgate.net This approach led to the synthesis of compounds incorporating the this compound moiety. researchgate.net This strategic modification resulted in compounds with significantly higher activity against certain pests, demonstrating the success of the rational design approach. researchgate.net

Preclinical Evaluation of Derived Compounds

The preclinical evaluation of compounds derived from this compound involves a series of laboratory tests to determine their biological effects and potential as therapeutic agents.

In vitro (in the lab, outside a living organism) assays are crucial for determining the biological activity of newly synthesized compounds. Derivatives of this compound have been evaluated in various assays, including tests for insecticidal, anti-cancer, and enzyme inhibitory activity.

For example, meta-diamide compounds derived from this scaffold were tested for insecticidal activity against the diamondback moth (Plutella xylostella) and the carmine (B74029) spider mite (Tetranychus cinnabarinus). researchgate.netbohrium.com Several of these compounds showed potent activity, with some achieving over 90% mortality at low concentrations. researchgate.netbohrium.com In another context, estradiol derivatives featuring a 2-difluoromethoxy group were evaluated for their anti-proliferative effects against human breast cancer cell lines (MCF-7 and MDA MB-231), showing that sulfamated versions were highly potent. nih.gov Furthermore, derivatives have been assessed as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases. nih.gov

| Compound Class | Assay Type | Target Organism/Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| meta-Diamides | Insecticidal Activity | Plutella xylostella | >90% mortality at 1 mg/L for some compounds. | researchgate.netbohrium.com |

| meta-Diamides | Acaricidal Activity | Tetranychus cinnabarinus | 100% mortality at 10 mg/L for a lead compound. | researchgate.netbohrium.com |

| 2-Difluoromethoxyestradiol Sulfamates | Anti-proliferative Assay | MCF-7 and MDA MB-231 Breast Cancer Cells | Bis-sulfamate derivative showed high potency (GI₅₀ = 0.28 μM in MCF-7). | nih.gov |

| Pyridine Derivatives | Enzyme Inhibition Assay | Phosphodiesterase 4D (PDE4D) | High inhibitory potencies achieved (IC₅₀ down to 0.3 nM). | nih.gov |

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a receptor's active site. researchgate.net This method provides insights into the binding mode and affinity, guiding further drug design.

For the insecticidal meta-diamide derivatives, molecular docking studies were performed to understand their interaction with the glutamate-gated chloride channel (GluCl) of Plutella xylostella. The results suggested that a derivative containing the 2-bromo-6-(difluoromethoxy)phenyl moiety could bind closely with the target receptor (PDB: 3RHW), rationalizing its observed high insecticidal activity. researchgate.netnih.gov Similarly, in the pursuit of novel anti-cancer agents, docking studies have been used to evaluate the potential of various pyridine derivatives to inhibit kinesin Eg5, a protein involved in cell division. nih.gov These computational studies are invaluable for prioritizing which compounds to synthesize and for explaining the results of in vitro biological assays at a molecular level. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are used to determine molecular geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine optimized structures and total energies. derpharmachemica.comresearchgate.net

The electronic properties of a molecule are crucial for understanding its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. derpharmachemica.com A smaller gap suggests the molecule is more polarizable and reactive. derpharmachemica.com While specific DFT data for 2-Bromo-6-(difluoromethoxy)pyridine is not extensively published, studies on analogous compounds provide valuable insights. For instance, the analysis of related bromo-pyridine derivatives reveals how substituents influence the electronic landscape of the pyridine ring. derpharmachemica.comresearchgate.net

Table 1: DFT-Calculated Properties of Related Pyridine Compounds

| Compound | Method/Basis Set | Total Energy (a.u.) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|---|

| 2,6-Bis(bromo-methyl)pyridine | B3LYP/6-311G(d,p) | -5474.0925 | - | - | - | 6.6832 |

Data sourced from studies on analogous compounds to illustrate typical computational outputs. derpharmachemica.comresearchgate.net

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are invaluable for predicting spectroscopic properties. These calculations can generate theoretical vibrational spectra (e.g., Infrared and Raman) that are often in close agreement with experimental results. This predictive power is especially useful for identifying and characterizing new compounds or for assigning vibrational modes in complex spectra. researchgate.net

For example, in a study of 2,6-bis(bromo-methyl)pyridine, DFT calculations were used to predict C-H stretching vibrations in the 2998-3078 cm⁻¹ region and strong scissoring vibrations (H-C-H) around 1406-1415 cm⁻¹. derpharmachemica.com Such theoretical assignments are crucial for interpreting experimental data and understanding the molecule's structural dynamics.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior and interactions.

MD simulations are used to explore the conformational landscape of flexible molecules. For this compound, this would involve analyzing the rotation around the C-O bond connecting the difluoromethoxy group to the pyridine ring to identify the most stable conformers.

Studies on similar molecules, such as 2-Bromo-6-hydrazinylpyridine, have shown the existence of different conformations (e.g., syn and anti) within a crystal structure. nih.govnih.gov These studies also reveal key intermolecular interactions that stabilize the crystal packing, including N-H⋯N hydrogen bonds, π-π stacking between pyridine rings, and even short Br⋯Br halogen bonds. nih.govnih.govresearchgate.net MD simulations can model these non-covalent interactions, which are critical for understanding the compound's behavior in condensed phases.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model solvent molecules, allowing for the study of solvation effects on conformational stability and reactivity. Theoretical studies on related heterocyclic aldehydes, like 2-formyl-pyridine, have shown that solvent polarity can alter the conformational equilibrium, primarily through electrostatic interactions between the solute and solvent. rsc.org Similarly, MD simulations of pyridine derivatives in aqueous environments have been used to understand their adsorption on surfaces, a process vital in fields like corrosion inhibition. nih.gov

Ligand Design and Molecular Modeling

The unique electronic and steric properties of this compound make it an interesting scaffold for ligand design in medicinal chemistry and materials science. Molecular modeling techniques, including molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, are used to design and predict the binding affinity of ligands to biological targets like enzymes or receptors. nih.gov

For example, pyridine derivatives are common in the design of kinase inhibitors and other therapeutic agents. nih.gov The bromine atom on the pyridine ring can serve as a handle for further synthetic modification or participate in halogen bonding with a target protein. The difluoromethoxy group is often used in drug design to modulate metabolic stability and physicochemical properties like lipophilicity and pKa. Molecular modeling of this compound would allow researchers to virtually screen its interactions with various active sites, guiding the synthesis of new, more potent and selective molecules. nih.govgeorgiasouthern.edu

Table 2: Predicted Physicochemical and Collision Cross Section Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrF₂NO |

| Molecular Weight | 224.003 g/mol |

| Density | 1.7±0.1 g/cm³ |

| Boiling Point | 202.0±35.0 °C at 760 mmHg |

| Predicted Collision Cross Section (CCS) (Ų) | |

| [M+H]⁺ | 131.9 |

| [M+Na]⁺ | 144.4 |

Data sourced from chemical databases. uni.lu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its potential activities based on its distinct structural features.

The development of a QSAR model for a series of analogues including this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties. For this compound, key descriptors would include:

Electronic Descriptors: The presence of the electron-withdrawing bromine atom and the difluoromethoxy group significantly influences the electronic properties of the pyridine ring. Descriptors such as dipole moment, partial atomic charges, and HOMO/LUMO energies would be critical in a QSAR model.

Steric Descriptors: The size and shape of the molecule, particularly the bulk of the bromine and difluoromethoxy substituents, are important for its interaction with biological targets. Steric parameters like molecular volume, surface area, and specific steric indices would be calculated.

Hydrophobic Descriptors: The difluoromethoxy group, while containing electronegative fluorine atoms, also contributes to the lipophilicity of the molecule. The logarithm of the partition coefficient (logP) is a crucial descriptor in QSAR studies to model membrane permeability and hydrophobic interactions with target proteins.

A hypothetical QSAR study could involve synthesizing a library of derivatives of this compound with variations at different positions and testing their biological activity against a specific target. The resulting data would then be used to build a regression model. For instance, a study on pyrimido-isoquinolin-quinone derivatives revealed that bulky atoms like bromine in certain positions could enhance antibacterial activity, a finding that could be relevant for QSAR models involving this compound. nih.gov

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound and Related Analogues

| Compound | Molecular Weight ( g/mol ) | logP | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| 2-Bromo-6-(methoxy)pyridine | 188.02 | 2.1 | 2.5 | 10.5 |

| This compound | 224.01 | 2.8 | 3.2 | 5.2 |

| 2-Bromo-6-(trifluoromethoxy)pyridine | 241.99 | 3.4 | 3.8 | 2.1 |

| 2-Chloro-6-(difluoromethoxy)pyridine | 179.56 | 2.5 | 3.0 | 7.8 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of QSAR analysis.

Pharmacophore Development and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. dovepress.comresearchgate.net For this compound, a pharmacophore model could be developed based on its structure and potential interactions with a biological target.

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor.

Halogen Bond Donor: The bromine atom can act as a halogen bond donor, a type of interaction increasingly recognized for its importance in ligand-protein binding.

Hydrophobic/Aromatic Center: The pyridine ring itself provides an aromatic and hydrophobic core.

Hydrogen Bond Donor/Acceptor: The difluoromethoxy group, with its oxygen and fluorine atoms, could participate in hydrogen bonding.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. researchgate.net This allows for the rapid identification of other molecules that share the same pharmacophoric features and are therefore likely to exhibit similar biological activity. For example, a virtual screening campaign for CDK9 inhibitors successfully identified novel pyridine and pyrimidine (B1678525) derivatives. ijfmr.comijfmr.com

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Description | Potential Interaction |

| Aromatic Ring | The central pyridine ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Nitrogen atom of the pyridine | Interaction with donor groups on a target protein |

| Halogen Bond Donor | Bromine atom | Interaction with electron-rich atoms on a target |

| Hydrophobic Group | Difluoromethoxy group | Interaction with hydrophobic pockets of a target |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction using Computational Methods

Computational methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development, helping to reduce the likelihood of late-stage failures. tandfonline.comnih.govtandfonline.com For this compound, various in silico tools can be employed to estimate its ADMET profile.

Absorption: Parameters such as lipophilicity (logP), water solubility, and polar surface area (PSA) are key determinants of oral absorption. The difluoromethoxy group is expected to increase the lipophilicity of the molecule, which could enhance its absorption, though excessive lipophilicity can be detrimental.

Distribution: The molecule's ability to cross biological membranes, including the blood-brain barrier (BBB), can be predicted. The introduction of pyridine moieties has been shown in some cases to improve CNS penetration. nih.gov

Metabolism: The metabolic fate of the compound can be predicted by identifying potential sites of metabolism by cytochrome P450 enzymes. The pyridine ring and the difluoromethoxy group would be key areas of interest for metabolic transformations.

Excretion: The route and rate of elimination of the compound and its metabolites from the body can be estimated.

Toxicity: A range of potential toxicities, such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition), can be predicted using various computational models. For instance, some sulfonamide derivatives containing pyridine were predicted to have mutagenic properties. researchgate.net

Table 3: Predicted ADMET Properties of this compound (Hypothetical)

| ADMET Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Oral Bioavailability | Good | Likely to be well-absorbed after oral administration. |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Possible | May have potential for CNS activity. |

| Plasma Protein Binding | High | Could affect the free concentration of the compound. |

| Metabolism | ||

| CYP450 Inhibition | Possible inhibitor of specific isoforms | Potential for drug-drug interactions. |

| Toxicity | ||

| hERG Inhibition | Low to Moderate Risk | Needs experimental verification for cardiotoxicity. |

| Mutagenicity (Ames Test) | Unlikely | Low probability of being mutagenic. |

Note: The data in this table is hypothetical and based on general predictions for similar chemical structures. Experimental validation is required.

Analytical and Spectroscopic Characterization of 2 Bromo 6 Difluoromethoxy Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the environments of other NMR-active nuclei like fluorine.

The ¹H NMR spectrum of 2-bromo-6-(difluoromethoxy)pyridine is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the difluoromethoxy group. The pyridine ring protons, due to their different electronic environments, will appear as a set of multiplets. The proton of the difluoromethoxy group (-OCHF₂) is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shifts for the aromatic protons of similar 2,6-disubstituted pyridines typically appear in the range of 7.0-8.5 ppm. For the closely related compound, 2-bromo-6-(difluoromethyl)pyridine, the proton of the -CHF₂ group appears as a triplet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine H-3/H-5 | ~7.2-7.8 | Doublet of doublets |

| Pyridine H-4 | ~7.8-8.2 | Triplet |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally reported in the searched literature.

The ¹³C NMR spectrum provides information about the carbon backbone of the molecule. For this compound, six distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the difluoromethoxy group. The carbon attached to the bromine (C-2) and the carbon attached to the difluoromethoxy group (C-6) are expected to be significantly deshielded. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. In pyridine itself, the C2/C6 carbons appear at approximately 150 ppm, the C3/C5 carbons at 124 ppm, and the C4 carbon at 136 ppm. testbook.com Substitution will alter these values.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| C-2 | ~140-150 | Singlet |

| C-3 | ~110-120 | Singlet |

| C-4 | ~140-145 | Singlet |

| C-5 | ~115-125 | Singlet |

| C-6 | ~160-165 | Singlet |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally reported in the searched literature.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent and are expected to produce a single signal. This signal will be split into a doublet due to coupling with the single proton of the same group. The chemical shift of the difluoromethoxy group is anticipated in the characteristic region for -OCF₂H groups. For comparison, the chemical shift for the -CF₂H group in difluoromethane (B1196922) is approximately -143.6 ppm relative to CFCl₃. spectrabase.com

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|

Note: The data in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally reported in the searched literature.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals of this compound.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons on the pyridine ring, helping to differentiate the H-3, H-4, and H-5 signals.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC: An HMBC spectrum shows correlations between protons and carbons over two to three bonds. This would be particularly useful for confirming the assignments of the quaternary carbons (C-2 and C-6) by observing their correlations with the ring protons. It would also confirm the connectivity of the difluoromethoxy group to the C-6 position of the pyridine ring.

While no specific 2D NMR data for this compound was found in the searched literature, these techniques are standard for the structural elucidation of novel organic compounds. bas.bg

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The exact mass of this compound (C₆H₄BrF₂NO) can be calculated based on the most abundant isotopes of its constituent atoms.

Table 4: Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Note: This value is calculated and has not been experimentally confirmed in the searched literature.

The mass spectrum would also be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, which is crucial for determining the molecular weight and elucidating the structure of a compound. In the case of this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Loss of the Bromine Atom: A common fragmentation for bromo-substituted aromatic compounds is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This would result in a significant fragment ion at [M-Br]⁺.

Cleavage of the Difluoromethoxy Group: The C-O bond of the difluoromethoxy group could cleave, leading to the loss of a •OCHF₂ radical. Alternatively, cleavage of the C-F bonds or rearrangement of the difluoromethoxy group could lead to other characteristic fragments.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy and results in a more complex pattern of smaller fragment ions.

For a closely related compound, 2-bromo-6-(difluoromethyl)pyridine , predicted collision cross section data for various adducts has been calculated, as shown in the table below. uni.lu This data is useful for more advanced mass spectrometry techniques like ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 207.95680 | 131.9 |

| [M+Na]⁺ | 229.93874 | 144.4 |

| [M-H]⁻ | 205.94224 | 134.8 |

| [M+NH₄]⁺ | 224.98334 | 153.2 |

| [M+K]⁺ | 245.91268 | 133.7 |

Similarly, predicted data for 2-bromo-6-(trifluoromethoxy)pyridine provides further insight into the expected m/z values for different ionized forms of such molecules. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 241.94229 | 139.7 |

| [M+Na]⁺ | 263.92423 | 152.9 |

| [M-H]⁻ | 239.92773 | 141.5 |

| [M+NH₄]⁺ | 258.96883 | 159.8 |

| [M+K]⁺ | 279.89817 | 142.1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. While a specific experimental spectrum for this compound is not available, the expected regions for key absorptions can be inferred from data for related molecules.

C-H Stretching (Aromatic): The C-H stretching vibrations of the pyridine ring are typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring usually appear in the 1400-1600 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) of the difluoromethoxy group would be expected in the 1050-1250 cm⁻¹ range.

C-F Stretching: The strong C-F stretching vibrations are a prominent feature and typically appear in the region of 1000-1350 cm⁻¹. The presence of two fluorine atoms would likely result in strong, distinct absorption bands.

C-Br Stretching: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-650 cm⁻¹.

For comparison, the IR spectrum of 2-chloro-6-methyl pyridine has been reported and analyzed, providing a reference for the vibrational modes of a substituted pyridine ring. orientjchem.org Studies on other substituted pyridines, such as 2-methoxy-6-methyl pyridine , have also utilized FT-IR for structural characterization, confirming the C-C stretching vibrations in the 1650-1400 cm⁻¹ range. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques in this regard.

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a liquid mobile phase. For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound would depend on its polarity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times. A UV detector is commonly used for detection, as the pyridine ring is a strong chromophore. While commercial suppliers of This compound indicate a purity of 97.0%, specific HPLC method parameters and chromatograms are not publicly detailed.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point of 202.0±35.0 °C at 760 mmHg, is amenable to GC analysis.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. The column contains a stationary phase that separates the components of the sample based on their boiling points and interactions with the phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and the resulting ions are detected.

This technique not only allows for the separation of this compound from any impurities but also provides a mass spectrum for each separated component, aiding in its definitive identification. For instance, a derivative, 2-Bromo-6-(hydroxymethyl)pyridine , is noted to have a purity of ≥95% as determined by GC. thermofisher.com The choice of the GC column and the temperature program are critical parameters that would need to be optimized for the specific analysis of this compound.

Environmental and Toxicological Considerations of Pyridine Derivatives General Research Context

Environmental Fate and Persistence of Related Compounds

The environmental journey of pyridine (B92270) derivatives is dictated by a combination of biotic and abiotic processes, including biodegradation, photodegradation, and sorption to soil and sediment. researchgate.nettandfonline.com The persistence of these compounds is a key area of study, as long-lasting chemicals have a greater potential for widespread distribution and ecological impact.